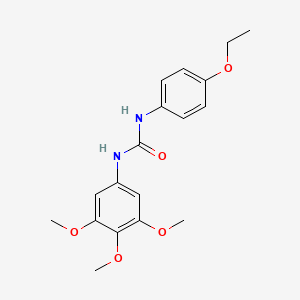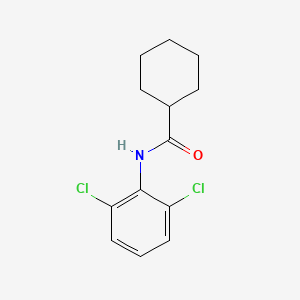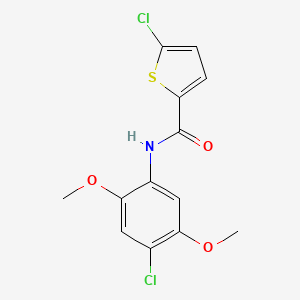![molecular formula C15H13ClFNOS B5803247 3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CF3 is a synthetic compound that belongs to the class of compounds known as amides. It is synthesized using a specific method, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of CF3 is not fully understood. However, studies have shown that CF3 inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in gene expression, and their inhibition has been linked to the induction of apoptosis and the inhibition of cancer cell growth. PDEs are enzymes that play a role in the regulation of cyclic nucleotide levels, and their inhibition has been linked to the anti-inflammatory properties of CF3.
Biochemical and Physiological Effects
CF3 has been shown to exhibit various biochemical and physiological effects. Studies have shown that CF3 inhibits the growth of cancer cells and induces apoptosis through the inhibition of HDACs. Additionally, CF3 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines through the inhibition of PDEs. CF3 has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a specific method. Additionally, its purity can be confirmed using spectroscopic techniques such as NMR and MS. However, CF3 also has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. Additionally, CF3 has limited stability, and its reactivity can be affected by factors such as temperature and pH.
Direcciones Futuras
For CF3 include the development of CF3-based therapies and further research to understand its mechanism of action.
Métodos De Síntesis
CF3 is synthesized using a specific method that involves reacting 3-fluorobenzoyl chloride with 4-chlorobenzenethiol in the presence of a base. The reaction produces CF3, which is then purified using column chromatography. The purity of CF3 is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
CF3 has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. CF3 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, CF3 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-11-4-6-14(7-5-11)20-9-8-15(19)18-13-3-1-2-12(17)10-13/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEADXHBYSBWAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)
![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)

![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)


![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)

![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)
